1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro-

Catalog No.
S3340877
CAS No.
41552-12-9
M.F
C10H9NO4
M. Wt
207.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro...

CAS Number

41552-12-9

Product Name

1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro-

IUPAC Name

5-hydroxy-6-nitro-3,4-dihydro-2H-naphthalen-1-one

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

InChI

InChI=1S/C10H9NO4/c12-9-3-1-2-7-6(9)4-5-8(10(7)13)11(14)15/h4-5,13H,1-3H2

InChI Key

CVGPERCYGCDJOW-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CC(=C2O)[N+](=O)[O-])C(=O)C1

Canonical SMILES

C1CC2=C(C=CC(=C2O)[N+](=O)[O-])C(=O)C1

1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- is a chemical compound with the molecular formula C10H9N O4 and a molecular weight of approximately 207.18 g/mol. This compound is characterized by its naphthalene backbone, which is a polycyclic aromatic hydrocarbon, and features a hydroxyl group (-OH) and a nitro group (-NO2) that contribute to its chemical reactivity and biological properties. The compound is also known by several synonyms, including 5-hydroxy-6-nitro-3,4-dihydro-2H-naphthalen-1-one and has a CAS number of 41552-12-9 .

Due to the presence of functional groups. Key reactions include:

  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.
  • Substitution Reactions: The hydroxyl group can undergo substitution reactions with electrophiles.
  • Condensation Reactions: This compound can react with aldehydes or ketones to form more complex structures.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity.

The biological activity of 1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- has been explored in various studies. Notable activities include:

  • Antimicrobial Properties: Exhibits potential antibacterial and antifungal activities.
  • Antioxidant Activity: The hydroxyl group contributes to its ability to scavenge free radicals.
  • Cytotoxicity: Some studies indicate cytotoxic effects against certain cancer cell lines, suggesting potential applications in cancer therapy.

The compound's unique molecular structure plays a crucial role in these biological effects.

Several synthesis methods have been reported for 1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro-. Common approaches include:

  • Nitration of Naphthalene Derivatives: Starting from naphthalene or its derivatives, nitration can introduce the nitro group.
  • Hydroxylation Reactions: Hydroxylation can be achieved through various methods, including using oxidizing agents.
  • Cyclization Reactions: Specific cyclization techniques can yield the desired naphthalenone structure.

These methods allow for the production of this compound in laboratory settings for research and application purposes .

1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- has several applications across different fields:

  • Pharmaceuticals: Potential use as an antimicrobial or anticancer agent.
  • Agricultural Chemicals: May serve as a pesticide or herbicide due to its biological activity.
  • Chemical Intermediates: Useful in the synthesis of other complex organic compounds.

The versatility of this compound makes it valuable in both industrial and research contexts.

Interaction studies involving 1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- often focus on its binding affinity with biological targets. Key findings include:

  • Protein Binding Studies: Investigations into how this compound interacts with specific proteins involved in disease pathways.
  • Receptor Interaction: Studies assessing its role as a potential ligand for various receptors.

These interactions are crucial for understanding its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro-. Notable examples include:

Compound NameCAS NumberUnique Features
6-Hydroxy-3,4-dihydro-1(2H)-naphthalenone59604-35-2Lacks nitro group
6-Amino-3,4-dihydro-1(2H)-naphthalenone678422Contains amino group; different reactivity
5-Hydroxy-6-methoxy-naphthaleneNot ListedMethoxy instead of nitro; different properties

XLogP3

2

Wikipedia

1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro-

Dates

Modify: 2023-07-26

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